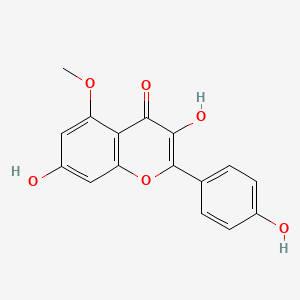

Kaempferol 5-methyl ether

描述

Contextualization within Flavonoid Research

Flavonoids are a diverse group of polyphenolic secondary metabolites found in plants, known for their wide range of pharmacological activities, including antioxidant, anti-inflammatory, and anticancer properties. nih.govmdpi.com Kaempferol (B1673270), the parent compound of Kaempferol 5-methyl ether, is one of the most common flavonols found in a variety of fruits and vegetables. nih.govresearchgate.net Research into flavonoids often focuses on how structural modifications, such as glycosylation and methylation, affect their biological activity and pharmacokinetic profiles. frontiersin.org

The methylation of flavonoids, as seen in this compound, is a critical area of study. This process, where a methyl group is added to a flavonoid's structure, can significantly alter its biochemical characteristics. researchgate.net Methylation generally increases the hydrophobicity (lipid-solubility) of the flavonoid, which can enhance its ability to cross cellular membranes. researchgate.netmdpi.com This improved membrane transport is a key factor in increasing the oral bioavailability of flavonoids. acs.org Furthermore, methylation can protect the compound from rapid metabolism in the liver and intestines, leading to greater metabolic stability. researchgate.netacs.org This enhanced stability and bioavailability mean that methylated flavonoids like this compound may be more effective in vivo compared to their unmethylated counterparts. researchgate.net

Significance in Medicinal Chemistry and Pharmacology

The structural features of this compound make it a compound of significant interest in medicinal chemistry and pharmacology. It is frequently investigated for its potential in treating a range of diseases, including cancer, cardiovascular conditions, and inflammatory disorders. biosynth.com The presence of the 5-methoxy group is key to its distinct pharmacological profile.

In the realm of medicinal chemistry, methylated flavonoids are often considered promising candidates for drug development. researchgate.net The enhanced metabolic stability and membrane permeability of this compound suggest it could be a more potent therapeutic agent than kaempferol itself. mdpi.comacs.org Its mode of action often involves the modulation of multiple signaling pathways that are critical in disease progression. biosynth.com For instance, it has been shown to interfere with cellular processes such as apoptosis (programmed cell death), cell cycle regulation, and responses to oxidative stress. biosynth.com

Pharmacological studies have highlighted its anti-inflammatory and anticancer properties. biosynth.com The anti-inflammatory effects of kaempferol and its derivatives are well-documented, often attributed to their ability to inhibit pro-inflammatory cytokines and enzymes. spandidos-publications.commdpi.com In cancer research, the focus is on the ability of these compounds to inhibit the proliferation of cancer cells and induce apoptosis. nih.govresearchgate.net The methylation in this compound may enhance these activities, making it a valuable lead compound for the development of new therapies. mdpi.com

Current Research Landscape and Therapeutic Promise

The current research on this compound is focused on fully elucidating its mechanisms of action and exploring its therapeutic potential. Scientists are working to understand how it interacts with molecular targets to exert its biological effects, which include antioxidant, anti-inflammatory, and anticancer activities. biosynth.com

The therapeutic promise of this compound lies in its potential to be developed into a novel therapeutic agent. biosynth.com Its natural origin in various plant species, such as those from the Kaempferia genus and Thesium chinense, provides a basis for its isolation and study. biosynth.combiocrick.com Studies are ongoing to explore its efficacy in various disease models. biosynth.com

One of the key advantages of methylated flavonoids is their improved bioavailability. nih.gov While many dietary flavonoids are poorly absorbed and rapidly metabolized, methylation can overcome these limitations. acs.org This makes this compound a promising candidate for further drug development, as its enhanced properties could translate to better therapeutic outcomes. biosynth.com The continued exploration of its biological activities and the development of methods for its synthesis or extraction are active areas of research. biorxiv.org

Data Tables

Table 1: Chemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| IUPAC Name | 3,7-dihydroxy-2-(4-hydroxyphenyl)-5-methoxychromen-4-one | nih.gov |

| CAS Number | 22044-80-0 | biosynth.comnih.gov |

| Molecular Formula | C₁₆H₁₂O₆ | biosynth.comnih.gov |

Table 2: Comparison of Kaempferol and this compound

| Feature | Kaempferol | This compound | Source |

|---|---|---|---|

| Structure | Hydroxyl group at C5 | Methoxy group at C5 | biosynth.com |

| Bioavailability | Generally lower due to rapid metabolism | Potentially higher due to increased metabolic stability and lipophilicity | researchgate.netacs.org |

| Biological Activity | Antioxidant, anti-inflammatory, anticancer | Antioxidant, anti-inflammatory, anticancer; activity may be enhanced | biosynth.commdpi.com |

| Natural Sources | Widely found in fruits and vegetables like kale, beans, tea, spinach, and broccoli | Found in plants like the Kaempferia genus, Pityrogramma triangularis, and Thesium chinense | nih.govresearchgate.netbiocrick.com |

Structure

3D Structure

属性

IUPAC Name |

3,7-dihydroxy-2-(4-hydroxyphenyl)-5-methoxychromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12O6/c1-21-11-6-10(18)7-12-13(11)14(19)15(20)16(22-12)8-2-4-9(17)5-3-8/h2-7,17-18,20H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWWRUVANJRMPKX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC2=C1C(=O)C(=C(O2)C3=CC=C(C=C3)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60415757 | |

| Record name | 4H-1-Benzopyran-4-one, 3,7-dihydroxy-2-(4-hydroxyphenyl)-5-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60415757 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

300.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22044-80-0 | |

| Record name | 4H-1-Benzopyran-4-one, 3,7-dihydroxy-2-(4-hydroxyphenyl)-5-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60415757 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Occurrence and Isolation from Biological Sources

Natural Distribution in Plant Species

Kaempferol (B1673270) 5-methyl ether is a secondary metabolite found in a variety of plants. Its presence is often part of a complex mixture of related flavonoid compounds.

Identification in Specific Botanical Genera

The compound has been identified in several plant genera, most notably within the Zingiberaceae family.

Kaempferia : Various species within this genus are significant sources of flavonoids. Phytochemical studies of Kaempferia galanga and Kaempferia parviflora have confirmed the presence of numerous methoxylated flavones. nih.govnih.gov For instance, research on K. galanga has identified kaempferol and its derivative, kaempferide. nih.govnih.gov The rhizomes of these plants are particularly rich in these compounds and are used in traditional medicine and as flavor spices. nih.govfrontiersin.org

Erica : Kaempferol 5-methyl ether has also been reported in the plant Erica vagans, indicating its distribution beyond the Zingiberaceae family. nih.gov

Interactive Table: Botanical Sources of Kaempferol Derivatives

| Genus | Species | Plant Part | Identified Compounds |

| Kaempferia | K. galanga | Rhizomes | Kaempferol, Kaempferide nih.govnih.gov |

| Kaempferia | K. parviflora | Rhizomes | Methoxyflavones nih.govnih.gov |

| Erica | E. vagans | Not specified | This compound nih.gov |

Comparative Analysis with Other Kaempferol Derivatives

This compound exists in plants alongside other related flavonols. The primary structural difference between these compounds lies in the degree and position of methylation and glycosylation of the core kaempferol structure.

Kaempferol : The parent compound, 3,4′,5,7-tetrahydroxyflavone, is widely distributed in common foods like kale, beans, tea, and spinach. wikipedia.orgmdpi.com

Kaempferide : This is kaempferol 4'-methyl ether. It is found alongside kaempferol in Kaempferia galanga. nih.govherbmedpharmacol.com

Methylated Flavones : Studies on K. parviflora have isolated several methoxyflavones, such as 5-hydroxy-3,7,3′,4′-tetramethoxyflavone, which exhibit varying biological activities. nih.gov The methylation pattern significantly influences the compound's properties.

Glycosides : In the plant kingdom, flavonols are commonly found as O- or C-glycosides, where sugar moieties are attached to the flavonoid backbone. nih.govnih.gov These glycosidic forms, such as astragalin (B1665802) (kaempferol-3-O-glucoside), are more water-soluble than their aglycone counterparts. nih.gov

The specific profile of kaempferol derivatives can vary significantly between plant species and even different parts of the same plant.

Phytochemical Screening and Isolation Methodologies

The process of isolating this compound involves initial screening to detect its presence, followed by systematic extraction and chromatographic separation.

Extraction Techniques

The initial step in isolating flavonoids is extracting them from the plant matrix. The choice of solvent and method is critical for achieving high efficiency.

Solvent Extraction : The most common method involves the use of organic solvents. mdpi.com Maceration, percolation, and Soxhlet extraction are traditional techniques employed. e3s-conferences.orgmdpi.com Common solvents for flavonoids include:

Methanol and Ethanol : Often used in aqueous mixtures (e.g., 70-95%), they are effective for extracting moderately polar flavonoids. frontiersin.orge3s-conferences.orgmdpi.com

Ethyl Acetate (B1210297) : This solvent is frequently used in liquid-liquid partitioning to separate flavonoids from more polar or non-polar compounds. scholarsresearchlibrary.comgoogle.com An ethyl acetate fraction of Pluchea wallichiana was found to contain 7.2% kaempferol. researchgate.net

Acetone : Also noted for its selectivity in extracting flavonoids. mdpi.com

Modern Extraction Techniques : To improve efficiency and reduce solvent consumption, modern methods are increasingly used. mdpi.comnih.gov These include:

Ultrasound-Assisted Extraction (UAE)

Microwave-Assisted Extraction (MAE)

Supercritical Fluid Extraction (SFE), often using CO2 with a co-solvent like ethanol. nih.gov

Hydrolysis : Since many flavonoids exist as glycosides, an acid or enzymatic hydrolysis step is often employed to cleave the sugar moieties and yield the aglycone (the non-sugar part), such as kaempferol. google.comasianpubs.orggoogle.com This is typically done by heating the plant extract with an acid like HCl. asianpubs.orggoogle.com

Interactive Table: Common Extraction Solvents for Flavonoids

| Solvent | Polarity | Target Compounds | Notes |

| Ethanol/Methanol (aqueous) | Polar | Flavonoid glycosides, moderately polar aglycones | Widely used, efficient for general flavonoid extraction. e3s-conferences.orgmdpi.com |

| Ethyl Acetate | Semi-polar | Flavonoid aglycones | Used for partitioning after initial extraction. scholarsresearchlibrary.com |

| Acetone | Polar aprotic | Flavonoids | Considered a highly selective solvent. mdpi.com |

| n-Hexane | Non-polar | Lipids, waxes (for defatting) | Often used as a preliminary step to remove non-polar impurities. scholarsresearchlibrary.com |

Chromatographic Separation Protocols

Following extraction, chromatography is the primary method for isolating and purifying individual flavonoids from the complex mixture.

Column Chromatography (CC) : This is a fundamental technique for preparative separation.

Stationary Phases : Silica gel is commonly used, often for separating flavonoid glycosides. researchgate.netmedilam.ac.ir Sephadex LH-20 is another popular choice, particularly for separating flavonoids based on size and polarity. medilam.ac.ir

Mobile Phases : A gradient of solvents with increasing polarity is typically used. For example, a mobile phase of petroleum ether-ethyl acetate or chloroform-methanol can effectively separate kaempferol from other flavonols like quercetin (B1663063) and isorhamnetin. asianpubs.org

High-Performance Liquid Chromatography (HPLC) : HPLC is an indispensable tool for the final purification and quantification of flavonoids. It offers high resolution and sensitivity. researchgate.netasianpubs.org

High-Speed Counter-Current Chromatography (HSCCC) : This is a liquid-liquid chromatography technique that avoids solid supports, thus preventing irreversible adsorption of the sample. nih.govoup.com It has been successfully used to separate kaempferol, quercetin, and kaempferide. oup.com A two-phase solvent system, such as n-hexane-ethyl acetate-methanol-water, is selected to achieve optimal separation. nih.gov

High-Performance Thin-Layer Chromatography (HPTLC) : HPTLC is used for both identification and quantification. For instance, kaempferol has been quantified using a mobile phase of toluene: ethyl acetate: formic acid. researchgate.net

The combination of these chromatographic techniques allows for the successful isolation of pure this compound from its natural sources for further structural elucidation and biological studies.

Biosynthetic Pathways and Metabolic Transformations

Flavonoid Biosynthesis: Precursors and Enzymatic Steps

The formation of Kaempferol (B1673270) 5-methyl ether begins with the well-established flavonoid biosynthetic pathway, which produces its precursor, kaempferol. This pathway is a fundamental component of plant secondary metabolism, originating from primary metabolic products. tuscany-diet.netnih.gov The entire process starts with the amino acid phenylalanine, which is synthesized via the shikimate pathway in plant plastids. nih.govwikipedia.orgnih.gov

The biosynthesis can be segmented into several key enzymatic steps:

General Phenylpropanoid Pathway : Phenylalanine is first converted into p-coumaroyl-CoA in three steps. nih.gov Phenylalanine ammonia-lyase (PAL) deaminates phenylalanine to form trans-cinnamic acid. nih.gov Subsequently, cinnamic acid 4-hydroxylase (C4H), a cytochrome P450 monooxygenase, hydroxylates it to produce p-coumaric acid. nih.gov Finally, 4-coumarate:CoA ligase (4CL) catalyzes the addition of a coenzyme A unit, yielding p-coumaroyl-CoA, a critical branch-point metabolite. tuscany-diet.netnih.gov

Flavonoid-Specific Pathway : The synthesis of the characteristic flavonoid skeleton is initiated by chalcone synthase (CHS). This enzyme catalyzes the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA to form naringenin chalcone. tuscany-diet.netwikipedia.org

Isomerization and Hydroxylation : Naringenin chalcone is then stereospecifically isomerized by chalcone isomerase (CHI) to produce the flavanone naringenin. tuscany-diet.netresearchgate.net Naringenin serves as a key intermediate for numerous flavonoid subclasses. mdpi.com It is converted to dihydrokaempferol (also known as aromadendrin) through the action of flavanone 3-hydroxylase (F3H), a non-heme-dependent dioxygenase. tuscany-diet.netnih.gov

Flavonol Formation : The final step in producing the kaempferol backbone is catalyzed by flavonol synthase (FLS). This enzyme introduces a double bond between the C-2 and C-3 positions of the C-ring in dihydrokaempferol, resulting in the formation of the flavonol, kaempferol. nih.govwikipedia.orghebmu.edu.cn

The following table summarizes the key enzymatic steps leading to the kaempferol scaffold.

| Step | Precursor(s) | Enzyme | Product |

| 1 | Phenylalanine | Phenylalanine ammonia-lyase (PAL) | trans-Cinnamic acid |

| 2 | trans-Cinnamic acid | Cinnamic acid 4-hydroxylase (C4H) | p-Coumaric acid |

| 3 | p-Coumaric acid | 4-Coumarate:CoA ligase (4CL) | p-Coumaroyl-CoA |

| 4 | p-Coumaroyl-CoA + 3x Malonyl-CoA | Chalcone synthase (CHS) | Naringenin chalcone |

| 5 | Naringenin chalcone | Chalcone isomerase (CHI) | Naringenin |

| 6 | Naringenin | Flavanone 3-hydroxylase (F3H) | Dihydrokaempferol |

| 7 | Dihydrokaempferol | Flavonol synthase (FLS) | Kaempferol |

Methylation Processes in Natural Production

Once kaempferol is synthesized, it can undergo various modifications, including methylation, to produce derivatives like Kaempferol 5-methyl ether. This process is a crucial step in the diversification of flavonoids, altering their chemical properties and biological activities. tandfonline.commdpi.com

The methylation of flavonoids is catalyzed by a class of enzymes known as O-methyltransferases (OMTs). mdpi.comnih.gov These enzymes facilitate the transfer of a methyl group from a universal methyl donor, S-adenosyl-methionine (SAM), to a hydroxyl group on the flavonoid substrate. mdpi.com This enzymatic reaction results in the formation of a methoxy group and S-adenosyl-homocysteine. Plant OMTs are responsible for the O-methylation of a wide array of small molecules, including flavonoids, alkaloids, and lignin precursors. mdpi.com The addition of a methyl group generally increases the lipophilicity of the flavonoid, which can enhance its transport across biological membranes and its metabolic stability. tandfonline.comnih.gov

The specific position of methylation on the flavonoid ring system is determined by the regioselectivity of the particular O-methyltransferase enzyme. nih.gov OMTs from different plant sources exhibit distinct preferences for both the flavonoid substrate and the position of the hydroxyl group to be methylated. tandfonline.com This specificity is governed by the enzyme's three-dimensional structure and the amino acid residues within its active site, which dictate how the substrate binds and is oriented for the methyl transfer. tandfonline.comnih.gov

In the case of kaempferol, there are four hydroxyl groups available for methylation at positions 3, 5, 7, and 4'. The formation of this compound requires an OMT with specific activity towards the hydroxyl group at the C-5 position. The 5-OH group is typically the most resistant to chemical alkylation due to its strong intramolecular hydrogen bond with the carbonyl group at the C-4 position. researchgate.net Therefore, its methylation in nature points to a highly specific enzymatic process. While direct studies on the specific OMT for the 5-position of kaempferol are limited, the natural occurrence of this compound in plants like Pityrogramma triangularis confirms the existence of such a regioselective enzyme. nih.gov The reactivity order for the direct chemical methylation of kaempferol's hydroxyl groups has been shown to be 7 > 4′ > 3 >> 5, further highlighting the necessity of a specific enzyme to achieve methylation at the 5-position. beilstein-journals.orgsemanticscholar.org

In Vivo Metabolic Fate and Derivative Formation

The methylation of flavonoids significantly alters their metabolic fate in vivo. nih.govnih.govtandfonline.com Generally, non-methylated flavonoids like kaempferol are subject to extensive and rapid metabolism, primarily through glucuronidation and sulfation of their free hydroxyl groups in the intestines and liver. nih.govnih.govtandfonline.com This process increases their water solubility and facilitates excretion, but it also leads to very low oral bioavailability of the original compound. nih.govacs.org Studies on kaempferol itself show it is quickly absorbed and metabolized into phase II conjugates, with the amount of free kaempferol in plasma being extremely small compared to its metabolites. nih.gov

Methylation, as seen in this compound, serves to protect the modified hydroxyl group from these conjugation reactions. nih.gov By blocking the 5-OH position, the molecule becomes less susceptible to phase II metabolism at that site. This leads to several key outcomes:

Increased Metabolic Stability : Methylated flavonoids show a substantial resistance to hepatic metabolism compared to their unmethylated counterparts. nih.govtandfonline.comtandfonline.com For instance, while unmethylated flavones are often rapidly eliminated, methylated versions like 5,7-dimethoxyflavone are metabolically highly stable. tandfonline.comacs.org

Improved Intestinal Absorption : The increased lipophilicity and metabolic stability of methylated flavonoids lead to significantly improved transport through intestinal cells, such as Caco-2 cells, which are a model for human intestinal absorption. nih.govacs.org Methylated flavones have shown approximately 5- to 8-fold higher apparent permeability than unmethylated ones. nih.gov

While the 5-position is protected, the remaining hydroxyl groups on this compound (at positions 3, 7, and 4') are still available for conjugation. Therefore, its in vivo metabolic fate would likely involve the formation of glucuronide and sulfate (B86663) derivatives at these remaining sites. The resulting metabolites would then be distributed to tissues or excreted. nih.govmdpi.com The key advantage conferred by the 5-methyl group is the increased likelihood that the core methylated structure will persist longer in the body and reach target tissues before being completely metabolized and eliminated. nih.gov

The table below contrasts the metabolic characteristics of unmethylated and methylated flavonoids.

| Characteristic | Unmethylated Flavonoids (e.g., Kaempferol) | Methylated Flavonoids (e.g., this compound) |

| Primary Metabolism | Extensive Phase II conjugation (glucuronidation, sulfation) tandfonline.comnih.gov | Methylated position is protected; conjugation occurs at remaining free hydroxyls |

| Metabolic Stability | Low; rapidly eliminated nih.gov | High; substantial resistance to hepatic metabolism nih.govtandfonline.comtandfonline.com |

| Intestinal Absorption | Low permeability nih.gov | High permeability nih.govacs.org |

| Oral Bioavailability | Very low nih.govacs.org | Potentially high nih.govtandfonline.com |

Advanced Synthetic Strategies and Modifications

Regioselective Synthesis Approaches for Methylated Flavonoids

Regioselective synthesis is crucial for producing specific isomers of methylated flavonoids. Direct methylation of a polyhydroxylated flavonoid such as kaempferol (B1673270) often results in an uncontrollable mixture of products because the hydroxyl groups at the 3, 5, 7, and 4' positions have similar reactivity. researchgate.netsemanticscholar.orgnih.gov To achieve selectivity, particularly for the less reactive 5-OH group, chemists employ strategies involving the temporary blocking of more reactive hydroxyl groups. nih.gov

Selective Protection and Deprotection Strategies

The core principle of regioselective synthesis lies in the use of protecting groups, which are temporarily attached to a reactive site to prevent it from reacting. organic-chemistry.org For flavonoid synthesis, this involves protecting certain hydroxyl groups while leaving the target hydroxyl group free for methylation. The choice of protecting group is critical; it must be stable under the methylation conditions and easily removable afterward without affecting the rest of the molecule. organic-chemistry.org

A common strategy involves the use of acetyl (Ac) and benzyl (Bn) groups. semanticscholar.orgnih.gov For instance, kaempferol can be fully acetylated to protect all hydroxyl groups. Subsequently, specific acetyl groups can be selectively removed (deacetylated) under controlled conditions to expose a particular hydroxyl group for methylation. nih.govnih.gov The 7-OH position is often the most reactive, followed by the 4'-OH and 3-OH positions. semanticscholar.org The 5-OH group is the least reactive due to its involvement in a strong intramolecular hydrogen bond with the C4-carbonyl group, making its selective methylation particularly challenging. researchgate.net

Selective deprotection can be achieved by carefully controlling reaction conditions like pH and temperature. For example, acidic conditions can selectively remove the 4'- and 5-O-acetyl groups. nih.gov Similarly, benzylation of specific hydroxyl groups, followed by methylation of the remaining free groups and subsequent debenzylation (often via hydrogenolysis with a palladium catalyst), is another effective method. nih.govbeilstein-journals.org Other protecting groups, such as the methoxymethyl (MOM) group , have also been found to be useful, as they are stable to bases but can be removed under mild acidic conditions. xiahepublishing.com

| Protecting Group | Abbreviation | Protection Reagent | Deprotection Conditions | Reference |

|---|---|---|---|---|

| Acetyl | Ac | Acetic Anhydride | Mild acid (e.g., 1M HCl) or base (e.g., methanolic ammonia) | nih.gov |

| Benzyl | Bn | Benzyl Bromide | Hydrogenolysis (H₂, Pd/C) | nih.gov |

| Methoxymethyl | MOM | Methoxymethyl Chloride | Mild acidic conditions | xiahepublishing.com |

| Silyl (e.g., TBDMS) | TBDMS | tert-Butyldimethylsilyl Chloride | Fluoride ion source (e.g., TBAF) | researchgate.net |

Key Chemical Transformations and Reagents

The key transformation in the synthesis of Kaempferol 5-methyl ether is O-methylation, the attachment of a methyl group to a hydroxyl oxygen. Traditional reagents for this purpose include hazardous and toxic substances like dimethyl sulfate (B86663) (Me₂SO₄) and methyl iodide (MeI), typically used in the presence of a base like potassium carbonate (K₂CO₃). researchgate.netnih.gov

In recent years, green chemistry principles have driven the adoption of safer and more environmentally friendly reagents. Dimethyl carbonate (DMC) has emerged as a non-toxic alternative that can act as both the reagent and the solvent. nih.govsemanticscholar.orgnih.gov The reaction with DMC is often promoted by an organic base, such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), under mild heating (e.g., 90 °C). nih.govmdpi.com This method avoids the use of highly toxic methylating agents, making the synthesis process safer and more sustainable. nih.govnih.gov The reaction proceeds by the DBU catalyst activating the DMC, which then methylates the phenolic hydroxyl group. nih.gov

| Reagent | Formula | Typical Conditions | Notes | Reference |

|---|---|---|---|---|

| Dimethyl Sulfate | Me₂SO₄ | K₂CO₃, Acetone | Toxic and carcinogenic | nih.gov |

| Methyl Iodide | MeI | K₂CO₃, Acetone | Toxic | nih.gov |

| Dimethyl Carbonate | DMC | DBU, 90 °C | Eco-friendly, non-toxic | nih.govsemanticscholar.orgnih.gov |

Novel Chemical Derivatization and Analogue Design

Beyond the synthesis of the natural compound itself, there is considerable interest in creating novel derivatives or analogues of this compound to explore new biological activities. xiahepublishing.comnih.gov Chemical derivatization can modify the compound's structure to enhance properties like solubility, bioavailability, or target specificity.

One powerful technique for creating flavonoid analogues is the Suzuki-Miyaura cross-coupling reaction . nih.govresearchgate.netnih.gov This palladium-catalyzed reaction creates a new carbon-carbon bond between a halogenated flavonoid and an organoboron compound (like an aryl boronic acid). nih.govresearchgate.net By first halogenating the this compound scaffold (for example, at the C-6 or C-8 positions), various aryl, heteroaryl, or alkyl groups can be introduced. nih.gov This allows for the creation of a diverse library of analogues with modified structures for biological screening. researchgate.net

Other derivatization strategies include prenylation, which involves the addition of a prenyl group, a modification known to impart beneficial biological effects. nih.gov These advanced synthetic methods open the door to designing and producing novel flavonoid-based compounds with potentially improved therapeutic properties.

Enzymatic and Biocatalytic Synthesis Potential

As an alternative to chemical synthesis, enzymatic and biocatalytic methods offer a highly specific and environmentally friendly route to produce methylated flavonoids. nih.govresearchgate.net These methods harness the power of enzymes, particularly O-methyltransferases (OMTs) , which naturally catalyze the methylation of flavonoids in plants. mdpi.commdpi.com

OMTs transfer a methyl group from the co-substrate S-adenosyl-L-methionine (SAM) to a specific hydroxyl group on the flavonoid backbone. mdpi.commaxapress.com The key advantage of enzymes is their high regioselectivity, meaning they often target a single position on the substrate molecule, eliminating the need for complex protection and deprotection steps. nih.gov Researchers have identified and characterized numerous flavonoid O-methyltransferases (FOMTs) from various plant species, each with distinct substrate and position specificities. mdpi.comresearchgate.netnih.gov For example, different OMTs are known to specifically methylate the 3'-, 4'-, or 7-OH positions. researchgate.net Identifying an OMT with selectivity for the 5-OH position of kaempferol would be a significant step toward its direct biocatalytic production.

The potential of this approach is further expanded through metabolic engineering. By introducing the genes for specific OMTs and other necessary enzymes into microbial hosts like Escherichia coli or Saccharomyces cerevisiae, it is possible to create "cell factories" for the large-scale production of desired methylated flavonoids. nih.govacs.orgacs.org This biotechnological approach represents a promising and sustainable future for the production of complex natural products like this compound. nih.gov

Molecular Pharmacology and Biological Activities

Antioxidant Mechanisms and Cellular Protection

General statements from suppliers of chemical compounds suggest that Kaempferol (B1673270) 5-methyl ether possesses antioxidant properties that may contribute to cellular protection by interfering with processes like oxidative stress response. However, specific studies detailing its efficacy and mechanisms are lacking.

Reactive Oxygen Species Scavenging

There is currently a lack of specific scientific studies that have investigated and quantified the direct reactive oxygen species (ROS) scavenging capabilities of Kaempferol 5-methyl ether. Research on the parent compound, kaempferol, has demonstrated its ability to scavenge various free radicals, but it is not scientifically accurate to directly extrapolate these findings to its 5-methylated derivative without specific experimental evidence. The methylation at the 5-hydroxyl group could potentially alter the molecule's electron-donating capacity and, consequently, its ROS scavenging activity.

Modulation of Oxidative Stress Response Pathways

Detailed research on how this compound modulates cellular oxidative stress response pathways, such as the Nrf2-Keap1 pathway, has not been identified in the available scientific literature. While other flavonoids have been shown to influence these pathways, leading to the upregulation of antioxidant enzymes, specific data for this compound is absent.

Anti-inflammatory Modulatory Effects

Some evidence suggests that methylated flavonoids may possess anti-inflammatory properties. A study on various flavonoids indicated that "5-methyl kaempferol" was among the compounds that could ameliorate inflammation. However, this study did not provide the detailed mechanistic insights required to fully understand its anti-inflammatory modulatory effects.

Interference with Pro-inflammatory Signaling Cascades

There is a significant gap in the scientific literature regarding the specific interactions of this compound with pro-inflammatory signaling cascades such as the NF-κB, MAPK, and JAK-STAT pathways. While the parent compound kaempferol is known to inhibit these pathways, the effect of 5-methylation on this activity has not been specifically elucidated.

Regulation of Inflammatory Mediators and Cytokines

No specific studies detailing the effect of this compound on the production and release of inflammatory mediators (e.g., prostaglandins, leukotrienes) and cytokines (e.g., TNF-α, IL-6, IL-1β) have been found.

Interactions with Cyclooxygenase Enzymes

The inhibitory activity of this compound against cyclooxygenase (COX-1 and COX-2) enzymes has not been specifically reported in the scientific literature. The structural modification of the 5-hydroxyl group through methylation could influence its binding affinity and inhibitory potential towards these enzymes compared to kaempferol.

Antimicrobial and Antiparasitic Potential

Antifungal and Antiprotozoal Efficacy

Currently, there is a lack of specific research data on the antifungal and antiprotozoal efficacy of this compound. While the broader class of flavonoids, including kaempferol and its various derivatives, has been a subject of interest for antimicrobial properties, dedicated studies to evaluate the activity of the 5-methyl ether variant against fungal and protozoal pathogens have not been identified in the available scientific literature nih.govresearchgate.netresearchgate.net. Research on other methylated kaempferol compounds, such as kaempferol-7-methylether, has shown some antiprotozoal activity, but these findings cannot be directly extrapolated to the 5-methyl ether isomer nih.gov.

Structure-Activity Relationship Studies in Antimicrobial Contexts

Detailed structure-activity relationship (SAR) studies that specifically include this compound to elucidate its antimicrobial potential are not available in the current body of scientific research. SAR studies on flavonoids have indicated that the position and extent of methylation can significantly influence their biological activities nih.gov. For instance, methylation of certain hydroxyl groups on the flavonoid backbone can alter properties like lipophilicity, which in turn may affect antimicrobial efficacy. However, without specific experimental data for this compound, its role and effectiveness within the antimicrobial context remain speculative. Studies on other kaempferol methyl ethers have shown that methylation can sometimes reduce antibacterial activity compared to the parent compound, kaempferol up.ac.za.

Neuroprotective Effects and Central Nervous System Research

Direct investigations into the neuroprotective effects of this compound are absent from the current scientific literature. Research in this area has predominantly focused on kaempferol and other derivatives, such as kaempferide (kaempferol 4'-methyl ether), which have shown potential in modulating pathways relevant to neuroprotection nih.govresearchgate.netnih.gov.

Modulation of Neuroinflammation and Oxidative Stress in CNS

There is no specific scientific evidence detailing the ability of this compound to modulate neuroinflammation or oxidative stress in the central nervous system. The parent compound, kaempferol, has been shown to possess anti-inflammatory and antioxidant properties that are relevant to neuroprotection, but it is unknown if the 5-methyl ether derivative shares these activities mdpi.comnih.gov.

Impact on Neurodegenerative Processes

The impact of this compound on neurodegenerative processes, such as those involved in Alzheimer's or Parkinson's disease, has not been investigated. Studies on kaempferol and its other derivatives suggest that they may interfere with pathways like amyloid-beta aggregation, but similar research on the 5-methyl ether is lacking researchgate.netresearchgate.net.

Neurotransmitter and Growth Factor Pathway Interactions

There is no available research on the interactions of this compound with neurotransmitter or growth factor pathways. Studies on kaempferide (kaempferol 4'-methyl ether) have indicated an ability to improve the expression of brain-derived neurotrophic factor (BDNF), but it is not known if this compound has similar effects nih.gov.

Cardioprotective and Metabolic Syndrome Research

Specific research on the cardioprotective effects of this compound or its role in the context of metabolic syndrome is not present in the existing scientific literature. The parent flavonoid, kaempferol, has been investigated for its beneficial effects on cardiovascular health and metabolic disorders, with studies suggesting it may improve cardiac function and ameliorate symptoms of metabolic syndrome through various mechanisms nih.govnih.govnih.govbohrium.comresearchgate.net. However, these findings are not directly applicable to this compound, and dedicated studies are required to determine if it possesses similar cardioprotective and metabolic benefits.

Vascular Health and Atherosclerosis Prevention

While direct and extensive research on the specific anti-atherosclerotic effects of this compound is still emerging, the broader class of kaempferol and its derivatives has been investigated for their potential in preventing atherosclerosis. Atherosclerosis is a chronic inflammatory disease of the arteries, and compounds with anti-inflammatory and antioxidant properties are of significant interest for its prevention and treatment. The potential for this compound to contribute to vascular health is suggested by its noted anti-inflammatory and antioxidant capabilities. biosynth.com Further studies are required to elucidate its specific mechanisms in preventing plaque formation and improving endothelial function.

Modulation of Lipid Metabolism and Insulin Sensitivity

The influence of this compound on lipid metabolism and insulin sensitivity is an area of growing interest, though specific data remains limited. The parent compound, kaempferol, has been shown to have a regulatory effect on lipid metabolism. For instance, in in-vitro models of non-alcoholic fatty liver disease (NAFLD), kaempferol has been observed to attenuate the accumulation of lipid droplets and triacylglycerol. While these findings pertain to kaempferol, they provide a foundation for investigating whether this compound exerts similar or enhanced effects on lipid regulation and insulin signaling pathways.

Immunomodulatory and Other Pharmacological Actions

The immunomodulatory properties of flavonoids are a key aspect of their therapeutic potential. This compound is being explored for its role in modulating the immune response. biosynth.com Its anti-inflammatory action is a central component of this, with the potential to influence the activity of various immune cells and signaling molecules.

Beyond its potential in cardiovascular health and immune modulation, this compound is being investigated for a range of other pharmacological activities. Its antioxidant properties contribute to its potential to protect cells from damage caused by reactive oxygen species. biosynth.com Furthermore, preliminary research suggests it may have a role in cancer therapeutics by affecting apoptosis and cell cycle regulation. biosynth.com

Table 1: Investigated Biological Activities of this compound

| Biological Activity | Investigated Effect |

| Antioxidant | Exhibits properties that may counteract oxidative stress. biosynth.com |

| Anti-inflammatory | Shows potential in modulating inflammatory pathways. biosynth.com |

| Anticancer | Investigated for its role in apoptosis and cell cycle regulation in cancer cells. biosynth.com |

| Cardiovascular | Explored for therapeutic potential in cardiovascular conditions. biosynth.com |

Further research is necessary to fully understand the specific mechanisms and therapeutic applications of this compound in these and other areas of human health.

Pharmacokinetic and Pharmacodynamic Characterization

Absorption, Distribution, Metabolism, and Excretion Profiling

Detailed pharmacokinetic studies specifically on Kaempferol (B1673270) 5-methyl ether are limited. However, the ADME profile of its parent compound, kaempferol, has been more extensively studied and provides a foundational understanding.

Absorption: Like other flavonoids, the absorption of kaempferol and its derivatives primarily occurs in the small intestine. The lipophilicity of the aglycone form, such as kaempferol, allows for passive diffusion across the intestinal epithelium. nih.gov However, evidence also suggests the involvement of facilitated diffusion and active transport mechanisms. nih.gov Kaempferol is often found in plants as glycosides, which are generally more polar and have lower absorption than the aglycone form. nih.gov These glycosides may be hydrolyzed by intestinal enzymes or gut microbiota to the more readily absorbable aglycone. nih.gov

Distribution: Following absorption, flavonoids like kaempferol are distributed throughout the body. Studies on kaempferol in rats have shown a large volume of distribution, suggesting extensive tissue uptake. nih.gov

Metabolism: Kaempferol undergoes extensive metabolism, primarily in the liver and enterocytes, which significantly contributes to its low oral bioavailability. nih.govresearchgate.net The primary metabolic pathways are phase II conjugation reactions, including glucuronidation and sulfation. researchgate.netnih.gov Methylation is another metabolic route for flavonoids. researchgate.net Research indicates that after oral administration in rats, kaempferol is rapidly metabolized into conjugates such as kaempferol-3-glucuronide, kaempferol-7-glucuronide, and a sulphate conjugate of kaempferol. nih.govresearchgate.net The gut microbiota also plays a crucial role in metabolizing kaempferol into simpler phenolic compounds like 4-hydroxyphenylacetic acid. researchgate.netresearchgate.net

Excretion: The metabolites of kaempferol are primarily excreted in the urine and bile. nih.govnih.gov Studies have identified various glucuronide and sulfate (B86663) conjugates of kaempferol in the urine of individuals who consumed kaempferol-rich foods. mdpi.com

Factors Influencing Bioavailability and Efficacy

The bioavailability of kaempferol and its derivatives, including Kaempferol 5-methyl ether, is generally low and influenced by several factors.

Chemical Form: The form in which the compound is ingested (aglycone vs. glycoside) significantly impacts its absorption and bioavailability. The type and position of the sugar moiety on the flavonoid backbone affect the rate and extent of absorption. nih.gov

First-Pass Metabolism: Extensive metabolism in the intestine and liver (first-pass effect) is a major determinant of the low oral bioavailability of kaempferol, which is estimated to be around 2%. nih.gov Glucuronidation is a key metabolic pathway in this process. nih.gov

Gut Microbiota: The composition and activity of the gut microbiome can influence the metabolism and absorption of flavonoids. nih.gov

Food Matrix: The presence of other food components can affect the release, solubility, and absorption of flavonoids. For instance, the fat solubility of the ingested flavonol is an important factor. mdpi.com

Efflux Transporters: Efflux transporters, such as P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP), present in the intestinal epithelium can actively pump flavonoids back into the intestinal lumen, thereby reducing their net absorption. nih.gov

Comparative Pharmacokinetics of Kaempferol Derivatives

The pharmacokinetic profiles of kaempferol derivatives can vary significantly based on their structural modifications, such as glycosylation or methylation.

Methylation, as in this compound, can alter the physicochemical properties of the flavonoid, potentially impacting its absorption, metabolism, and biological activity. Generally, methylation can increase the lipophilicity of a compound, which may enhance its passive diffusion across biological membranes.

While specific data for this compound is scarce, studies on other flavonoids suggest that methylation can sometimes lead to improved bioavailability compared to the parent compound. However, this is not a universal rule and depends on the specific position and degree of methylation.

The following table presents a comparative overview of the pharmacokinetic parameters of kaempferol and one of its glycoside derivatives, based on studies in rats. This provides a context for understanding how structural modifications can influence pharmacokinetic behavior.

| Compound | Route of Administration | Dose | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Half-life (h) | Bioavailability (%) |

| Kaempferol | Intravenous | 10 mg/kg | - | - | - | 3-4 | - |

| Oral | 100 mg/kg | - | ~1-2 | - | - | ~2 | |

| Kaempferol-3-O-glucoside | Intravenous | - | 5.80 ± 1.87 | - | 287.86 ± 126.17 (min·ng/mL) | - | - |

| Oral | - | 1.24 ± 0.41 | - | Not estimated | - | Not calculated |

Data for Kaempferol is from a study in rats. nih.gov Cmax and AUC for oral administration were not explicitly provided in the abstract. Data for Kaempferol-3-O-glucoside is from a study in rats. The bioavailability could not be calculated due to the inability to estimate the elimination rate constant.

It is important to note that direct comparisons between different studies should be made with caution due to variations in experimental design, animal models, and analytical methods.

Analytical Techniques and Research Methodologies

Chromatographic and Spectroscopic Elucidation Methods

The definitive identification of Kaempferol (B1673270) 5-methyl ether necessitates the use of sophisticated spectroscopic and chromatographic methods. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and UV-Vis spectroscopy are fundamental in providing detailed structural information. biocrick.com

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural confirmation of Kaempferol 5-methyl ether. Both ¹H-NMR and ¹³C-NMR analyses provide detailed information about the carbon-hydrogen framework of the molecule. biocrick.com While specific spectral data for this compound is not widely published, analysis of closely related isomers, such as Kaempferol 7-methyl ether (rhamnocitrin), illustrates the utility of this technique.

In the ¹H-NMR spectrum of a methylated kaempferol derivative, characteristic signals corresponding to the aromatic protons on the A and B rings are observed. For instance, the A-ring protons typically appear as meta-coupled doublets, while the B-ring protons present as an A₂B₂ system of ortho-coupled doublets. nijophasr.net The presence of the methyl ether group is confirmed by a sharp singlet in the aliphatic region of the spectrum. nijophasr.net

¹³C-NMR spectroscopy complements the proton data by providing the chemical shifts for each carbon atom in the molecule, including the carbonyl carbon, olefinic carbons, and carbons bearing hydroxyl or methoxy groups. nijophasr.net The combination of ¹H and ¹³C-NMR data allows for the complete assignment of the molecular structure. nih.gov

Table 1: Illustrative NMR Data for a Kaempferol Methyl Ether Isomer (Kaempferol 7-methyl ether) Note: This data is for a structural isomer and serves to illustrate the types of signals observed.

| ¹H-NMR (DMSO-d₆) δ ppm | Assignment | ¹³C-NMR (DMSO-d₆) δ ppm | Assignment |

| 12.9 (1H, s) | 5-OH | 182.2 | C-4 (C=O) |

| 10.8 (1H, s) | 4'-OH | 164.6 | C-7 |

| 10.3 (1H, s) | 3-OH | 161.9 | C-5 |

| 7.9 (2H, d, J=8.8 Hz) | H-2', H-6' | 161.6 | C-4' |

| 6.9 (2H, d, J=8.8 Hz) | H-3', H-5' | 157.8 | C-2 |

| 6.5 (1H, d, J=2.0 Hz) | H-8 | 137.4 | C-3 |

| 6.2 (1H, d, J=2.0 Hz) | H-6 | 130.5 | C-2', C-6' |

| 3.9 (3H, s) | 7-OCH₃ | 128.9 | C-1' |

| 121.6 | C-6' | ||

| 116.4 | C-3', C-5' | ||

| 104.1 | C-10 | ||

| 103.3 | C-3 | ||

| 99.3 | C-6 | ||

| 94.4 | C-8 | ||

| 53.0 | 7-OCH₃ |

Source: Adapted from spectral data for Kaempferol-7-O-methyl ether. nijophasr.net

Mass Spectrometry (MS) is a powerful technique used to determine the molecular weight and elemental composition of this compound and to gain structural insights through fragmentation analysis. researchgate.net Electrospray ionization (ESI) is a commonly employed technique for the analysis of flavonoids. biocrick.com

High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecule, allowing for the determination of its molecular formula (C₁₆H₁₂O₆ for this compound). researchgate.net

Tandem mass spectrometry (MS/MS), often coupled with liquid chromatography, is particularly useful for differentiating between methylated isomers of kaempferol. nih.gov Through collision-induced dissociation (CID), the protonated or deprotonated molecular ion is fragmented into smaller, characteristic product ions. The fragmentation patterns, such as the retro-Diels-Alder (RDA) reaction that cleaves the C-ring, provide information about the substitution pattern on the A and B rings. nih.govresearchgate.net The loss of a methyl radical (•CH₃) or methane (CH₄) can also be a diagnostic indicator of the methylation position. nih.gov

Table 2: Key Mass Spectrometry Data for Kaempferol and its Derivatives

| Compound | Ionization Mode | Precursor Ion (m/z) | Key Fragment Ions (m/z) | Significance |

| Kaempferol | ESI+ | 287.0551 [M+H]⁺ | 153.0184, 121.0285 | Represents the molecular weight of the parent compound and characteristic RDA fragments. researchgate.net |

| Kaempferol | ESI- | 285.0399 [M-H]⁻ | 119.0343, 164.9985 | Represents the deprotonated molecule and key fragments. massbank.eu |

| Methylated Kaempferol Isomers | ESI+ | 301 [M+H]⁺ | [M+H-CH₄]⁺ | The loss of methane is specific to the methoxy position and aids in isomer identification. nih.gov |

UV-Vis spectroscopy is a valuable technique for the preliminary identification of flavonoids based on their characteristic absorption spectra, which arise from the conjugated phenolic ring system. Flavonoids typically exhibit two major absorption bands: Band I (300-380 nm), corresponding to the B-ring, and Band II (230-280 nm), corresponding to the A-ring. researchgate.netnepjol.info

The parent compound, kaempferol, shows absorption maxima at approximately 266 nm and 366 nm. sielc.com The methylation of a hydroxyl group can cause a shift in these absorption maxima. The specific position of the methyl group on the flavonoid skeleton influences the resulting UV spectrum, making it a useful tool in structural analysis, especially when used with shift reagents like sodium acetate (B1210297) (NaOAc) or aluminum chloride (AlCl₃). nepjol.info These reagents interact with free hydroxyl groups, causing predictable bathochromic (red) or hypsochromic (blue) shifts that help to deduce the locations of hydroxyl and methoxy groups. nepjol.info

Chromatographic fingerprinting, typically using High-Performance Liquid Chromatography (HPLC) coupled with a UV-Vis or Diode Array Detector (DAD), provides a characteristic profile of a sample. By comparing the retention time and UV-Vis spectrum of a peak in the sample chromatogram to that of a known reference standard, this compound can be identified within a complex mixture. biocrick.com

Bioanalytical Method Development for Quantitative Analysis

Quantitative analysis of this compound, particularly in biological or botanical samples, requires the development of robust and validated bioanalytical methods. High-Performance Liquid Chromatography (HPLC) is the most widely used technique for this purpose.

HPLC is the cornerstone for the separation, identification, and quantification of this compound. Reversed-phase HPLC (RP-HPLC) is the most common mode employed for the analysis of flavonoids.

A typical RP-HPLC method involves a C18 stationary phase column and a mobile phase consisting of a mixture of an aqueous solvent (often with an acid like formic acid or phosphoric acid to improve peak shape) and an organic solvent such as acetonitrile or methanol. sielc.comresearchgate.net Elution is often performed using a gradient program, where the proportion of the organic solvent is increased over time to effectively separate compounds with different polarities. researchgate.net

Detection is commonly achieved using a UV-Vis detector set at one of the absorption maxima for the compound (e.g., around 266 nm or 366 nm). nih.gov For higher sensitivity and selectivity, HPLC can be coupled with a mass spectrometer (LC-MS), which allows for quantification based on the mass-to-charge ratio of the target analyte. rsc.org Method validation according to established guidelines is crucial to ensure accuracy, precision, linearity, and robustness for reliable quantitative results. nih.gov

The effective extraction and purification of this compound from its natural source, such as the plant Pityrogramma triangularis, is a critical first step before any analysis. nih.gov The choice of extraction method and solvent significantly impacts the yield and purity of the final extract.

Commonly, solvent extraction is employed using solvents of varying polarities. nih.gov Maceration or reflux extraction with solvents like ethanol, methanol, or ethyl acetate is frequently used to obtain a crude extract from the plant material. biocrick.comgoogle.comjocpr.com This crude extract is often a complex mixture of various phytochemicals.

To isolate and purify this compound, further chromatographic techniques are required. The crude extract is typically subjected to column chromatography using stationary phases like silica gel or MCI gel. biocrick.commdpi.com Elution with a solvent gradient separates the components based on their polarity. Fractions are collected and monitored by Thin-Layer Chromatography (TLC). biocrick.com Fractions containing the compound of interest may be combined and subjected to further purification steps, such as preparative TLC or preparative HPLC, to yield the pure compound. biocrick.commdpi.com

Computational Chemistry and Molecular Docking Studies

Specific computational chemistry and molecular docking studies detailing the binding affinities and interaction mechanisms of this compound with biological targets are not available in the reviewed literature.

In Vitro and In Vivo Model Systems for Efficacy Assessment

There is a lack of published studies that have utilized specific in vitro or in vivo models to assess the biological efficacy of this compound.

Translational Research and Future Perspectives

Challenges and Opportunities in Drug Development

The journey of a natural compound from discovery to a clinically approved drug is fraught with challenges, and Kaempferol (B1673270) 5-methyl ether is no exception. Like many flavonoids, its therapeutic potential is hindered by inherent physicochemical properties. mdpi.comnih.gov However, the specific methylation of its structure also presents unique opportunities to overcome these hurdles.

One of the primary challenges for flavonoids, in general, is their low bioavailability, which is often a consequence of poor aqueous solubility, extensive metabolism in the liver and intestines, and low systemic absorption. nih.govresearchgate.net While flavonoids exhibit significant bioactivity in laboratory settings, translating these effects into clinical efficacy is a major bottleneck. mdpi.com

The methylation of flavonoids, such as in Kaempferol 5-methyl ether, offers a significant opportunity to address these limitations. O-methylation can change the solubility and improve the bioactive properties of flavonoids compared to their non-methylated forms. mdpi.com Methylation can enhance metabolic stability by protecting the hydroxyl groups from conjugation reactions (glucuronidation and sulfation), which are major pathways for flavonoid metabolism and elimination. acs.org This improved metabolic stability can lead to a longer half-life in the body. Furthermore, the addition of a methyl group increases the lipophilicity of the molecule, which can facilitate its transport across biological membranes and improve intestinal absorption. mdpi.comresearchgate.net This enhanced bioavailability is a key factor that could make methylated flavonoids more viable as drug candidates. researchgate.netnih.gov

| Aspect | Challenges | Opportunities |

|---|---|---|

| Bioavailability | Typically low for flavonoids due to poor solubility and rapid metabolism. nih.govresearchgate.net | Methylation can increase lipophilicity and protect against metabolic degradation, thus improving absorption and bioavailability. acs.orgresearchgate.net |

| Solubility | Poor water solubility can limit formulation options and in vivo dissolution. mdpi.comresearchgate.net | Altered polarity due to methylation may improve solubility in lipid-based delivery systems. |

| Metabolic Stability | Flavonoids are often rapidly metabolized by phase II enzymes in the liver and gut. acs.org | The methyl group can block sites of glucuronidation or sulfation, leading to increased stability and plasma concentration. acs.org |

| Target Specificity | Flavonoids can have multiple, sometimes non-specific, biological targets. acs.org | Methylation can alter the binding affinity and selectivity for specific molecular targets, potentially leading to a more focused therapeutic effect and reduced off-target effects. |

Exploration of Novel Therapeutic Targets and Indications

The parent compound, kaempferol, is known to possess a wide array of pharmacological activities, including antioxidant, anti-inflammatory, anticancer, and neuroprotective effects. mdpi.commdpi.com These effects are attributed to its ability to modulate multiple cellular signaling pathways. This compound is being investigated for similar therapeutic potential in diseases such as cancer, cardiovascular conditions, and inflammatory disorders. biosynth.com

Research indicates that this compound exhibits antioxidant, anti-inflammatory, and anticancer properties by interfering with cellular processes like apoptosis and cell cycle regulation. biosynth.com The future exploration of this compound will likely build upon the known targets of kaempferol. For instance, kaempferol has been shown to interact with key signaling pathways involved in cancer progression, such as the PI3K/AKT pathway, and to induce apoptosis through the activation of caspases. nih.govtandfonline.com It is plausible that this compound modulates these or related pathways, and comparative studies are needed to determine if the methylation affects its potency or selectivity.

The structural modification introduced by the methyl group could also lead to the discovery of novel therapeutic targets. Methylation can change how a molecule fits into the binding pocket of a protein, potentially enhancing its affinity for a known target or enabling it to interact with new ones. This opens up the possibility of identifying new indications for this compound that may not be as prominent for the parent compound. For example, O-methylated flavonoids have been identified as potent and selective inhibitors of human monoamine oxidase-A and -B, suggesting their potential in the treatment of neurological disorders. mdpi.com

| Potential Therapeutic Area | Known Targets of Kaempferol | Potential Indications for this compound |

|---|---|---|

| Oncology | PI3K/AKT pathway, Caspases, Cyclin-dependent kinases (CDKs). nih.govtandfonline.com | Various cancers, potentially with improved efficacy due to enhanced bioavailability. biosynth.com |

| Inflammatory Disorders | NF-κB signaling pathway, Pro-inflammatory cytokines (TNF-α, IL-6). mdpi.commdpi.com | Chronic inflammatory diseases like arthritis and inflammatory bowel disease. biosynth.com |

| Neurodegenerative Diseases | Monoamine Oxidase (MAO), BACE1, PI3K/AKT signaling. mdpi.commdpi.com | Alzheimer's disease, Parkinson's disease, depression. mdpi.com |

| Cardiovascular Diseases | Oxidative stress pathways, inflammatory markers. | Atherosclerosis, myocardial inflammation. biosynth.comnih.gov |

Integration into Advanced Delivery Systems

To overcome the biopharmaceutical challenges of flavonoids, various advanced drug delivery systems have been developed. nih.govbenthamscience.com These technologies aim to enhance solubility, protect the compound from degradation, and provide controlled or targeted release. researchgate.net Such systems are highly relevant for the future development of this compound.

Nano-delivery systems, including lipid-based nanoparticles (e.g., liposomes) and polymeric nanoparticles, are commonly used for flavonoid delivery. nih.gov These carriers can encapsulate hydrophobic compounds like this compound, improving their dispersion in aqueous environments and protecting them from metabolic enzymes. Nanoformulations have been shown to be significantly better than the free drug in delivering kaempferol, with improved absorption, target delivery, and bioavailability. researchgate.net

The increased lipophilicity of this compound compared to kaempferol could be particularly advantageous for its incorporation into lipid-based delivery systems. This could lead to higher drug loading capacity and better stability of the formulation. Other promising delivery strategies that could be explored for this compound include:

Nanoemulsions and Nanocrystals: These can increase the surface area for dissolution, thereby enhancing absorption.

Phytosomes: These are complexes of the natural compound with phospholipids, which can improve oral bioavailability.

Hydrogels: These can be used for topical or localized delivery, providing a sustained release of the active compound at the site of action. nih.gov

The choice of an appropriate delivery system will depend on the intended therapeutic application and route of administration. Future research should focus on developing and optimizing such formulations for this compound to maximize its therapeutic potential.

Preclinical and Clinical Research Directions

While the parent compound kaempferol has been the subject of numerous preclinical studies, research specifically on this compound is still in its early stages. researchgate.netresearchgate.net A clear roadmap for future research is essential to translate the initial promising findings into potential clinical applications.

Preclinical Research: The immediate future of research on this compound lies in comprehensive preclinical evaluation. This should include:

Pharmacokinetic Studies: Detailed studies on the absorption, distribution, metabolism, and excretion (ADME) of this compound are crucial. Comparative pharmacokinetic studies with kaempferol would be highly valuable to quantify the benefits of methylation on bioavailability. semanticscholar.org

In-depth Mechanism of Action Studies: While it is known to have antioxidant and anti-inflammatory effects, the precise molecular targets and signaling pathways modulated by this compound need to be elucidated.

Efficacy in Disease Models: Its therapeutic efficacy needs to be systematically evaluated in relevant animal models for the targeted indications (e.g., cancer, inflammation, neurodegeneration).

Toxicology and Safety Pharmacology: A thorough assessment of its safety profile is a prerequisite for any clinical development. Studies should investigate potential acute and chronic toxicity, as well as any off-target effects.

Clinical Research: Currently, there is a lack of clinical trial data for this compound. The progression to clinical trials will be contingent on the successful completion of robust preclinical studies that demonstrate a favorable efficacy and safety profile. Some clinical trials have investigated the effects of kaempferol-rich diets on inflammatory biomarkers, providing an indirect validation for the therapeutic potential of kaempferol and its derivatives. mdpi.com

Future clinical research on this compound would likely proceed in phases:

Phase I: To evaluate the safety, tolerability, and pharmacokinetics in healthy volunteers.

Phase II: To assess the efficacy and dose-response in small patient populations with the target disease.

Phase III: To confirm the efficacy and safety in larger, multicenter trials.

The development of a suitable formulation, potentially using one of the advanced delivery systems mentioned above, will be critical for the success of these clinical trials.

常见问题

Q. What experimental techniques are recommended for structural elucidation of kaempferol 5-methyl ether?

To confirm the structure of this compound, researchers should employ a combination of spectroscopic and chromatographic methods:

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR can identify methoxy groups (e.g., 5-O-methyl substitution) and hydroxyl patterns.

- Mass Spectrometry (MS) : High-resolution MS (HRMS) helps determine the molecular formula (C₁₆H₁₂O₆, m/z 300.3) .

- Chromatographic Comparison : Co-chromatography with authenticated standards (e.g., from T. catappa or Zingiber phillipseae) ensures identity .

- Solubility and Melting Point : Distinctive solubility in sodium carbonate and higher melting points differentiate it from positional isomers (e.g., 7-methyl ether) .

Q. What are the optimal methods for isolating this compound from plant matrices?

Isolation typically involves:

- Solvent Extraction : Use ethyl acetate or ether for initial extraction due to flavonoid affinity .

- Column Chromatography : Silica gel or Sephadex LH-20 columns with gradient elution (e.g., hexane/ethyl acetate/methanol) .

- HPLC Purification : Reverse-phase C18 columns with UV detection (λ = 254–365 nm) for final purification .

- Validation : Acid hydrolysis and spectral analysis confirm purity and structural integrity .

Advanced Research Questions

Q. How can synthetic routes for this compound address discrepancies in reported properties?

Synthetic challenges arise due to positional isomerism. Key strategies include:

- Selective Methylation : Protect hydroxyl groups (e.g., using acetyl groups) before methylating the 5-position to avoid side reactions .

- Comparative Analysis : Contrast synthesized products with natural isolates via melting points (e.g., 5-methyl ether vs. 7-methyl ether) and solubility in sodium carbonate .

- Data Reconciliation : Address contradictions (e.g., mismatched melting points) by verifying reaction conditions and purification steps .

Q. How should researchers design experiments to evaluate the antioxidant activity of this compound?

Robust methodologies include:

- DPPH/ABTS Assays : Measure radical scavenging activity at varying concentrations (e.g., IC₅₀ values) .

- Antimicrobial Testing : Determine minimum inhibitory concentrations (MICs) against pathogens (e.g., S. aureus MIC = 200 μg/ml) .

- Toxicity Screening : Use brine shrimp lethality assays (e.g., LC₅₀ = 9,732 ppm) to assess safety .

Q. How can conflicting spectral or chromatographic data for kaempferol derivatives be resolved?

- Multi-Method Validation : Cross-validate using NMR, MS, and co-chromatography with reference standards .

- Isomer-Specific Markers : Identify diagnostic signals (e.g., ¹H NMR peaks for 5-O-methyl vs. 7-O-methyl groups) .

- Collaborative Studies : Compare results with independent labs to rule out instrumentation bias .

Methodological and Safety Considerations

Q. What safety protocols are essential when handling this compound in the laboratory?

- Personal Protective Equipment (PPE) : Gloves, goggles, and lab coats to prevent dermal/ocular exposure .

- Ventilation : Use fume hoods during synthesis or extraction to avoid inhalation .

- Toxicity Management : Emergency showers/eyewash stations must be accessible; H301 (toxic if swallowed) requires strict containment .

Q. How can researchers ensure FAIR (Findable, Accessible, Interoperable, Reusable) data practices for this compound studies?

- Metadata Documentation : Record extraction/synthesis methods, instrument parameters, and sample origins using standardized templates .

- Data Repositories : Deposit spectral data (NMR, MS) in public databases (e.g., PubChem) with unique identifiers .

- Reproducibility : Publish detailed experimental protocols, including solvent ratios and reaction times .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。